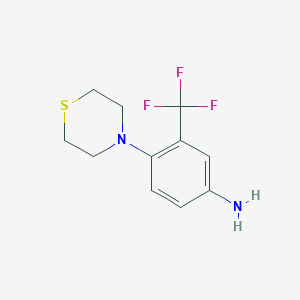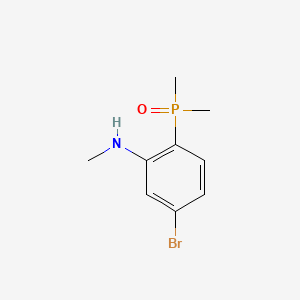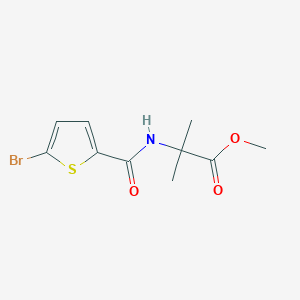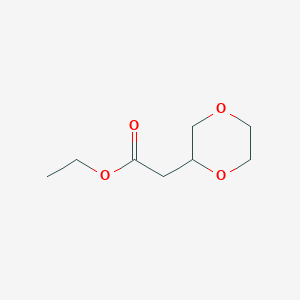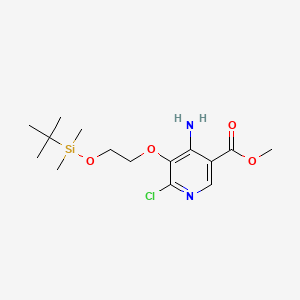
Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate is a complex organic compound that features a nicotinate core with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate typically involves multiple steps. One common approach starts with the chlorination of a nicotinate derivative, followed by the introduction of the tert-butyldimethylsilyl (TBDMS) group to protect the hydroxyl group. The amino group is then introduced through a substitution reaction. The final step involves the methylation of the carboxyl group to form the ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学研究应用
Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form various interactions, including hydrogen bonds and hydrophobic interactions, which can modulate the activity of the target molecule.
相似化合物的比较
Similar Compounds
Methyl 4-amino-5-(2-hydroxyethoxy)-6-chloronicotinate: Lacks the TBDMS protecting group.
Methyl 4-amino-5-(2-methoxyethoxy)-6-chloronicotinate: Has a methoxy group instead of the TBDMS group.
Uniqueness
The presence of the tert-butyldimethylsilyl group in Methyl 4-amino-5-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-6-chloronicotinate provides unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C15H25ClN2O4Si |
|---|---|
分子量 |
360.91 g/mol |
IUPAC 名称 |
methyl 4-amino-5-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C15H25ClN2O4Si/c1-15(2,3)23(5,6)22-8-7-21-12-11(17)10(14(19)20-4)9-18-13(12)16/h9H,7-8H2,1-6H3,(H2,17,18) |
InChI 键 |
MBBHLXPBSIJFJP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=C(C(=CN=C1Cl)C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


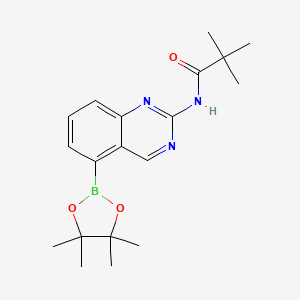
![hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol](/img/structure/B13921488.png)
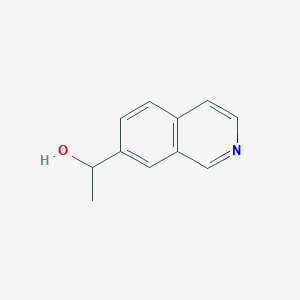
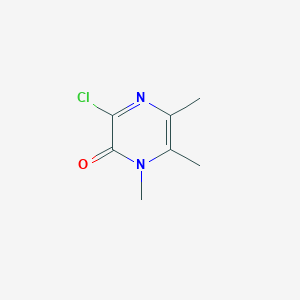
![6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921503.png)
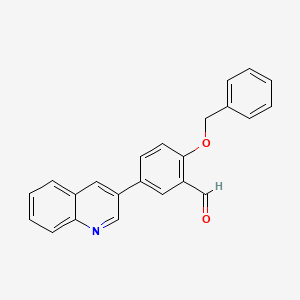
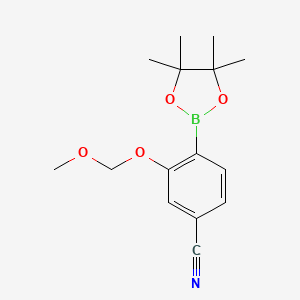
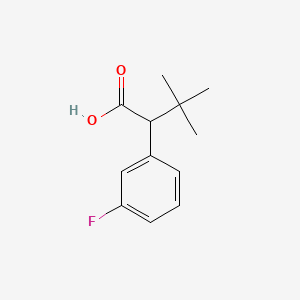
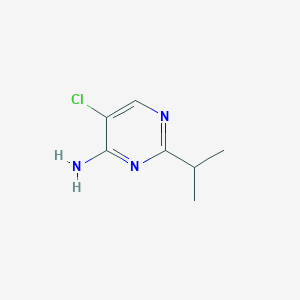
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)
